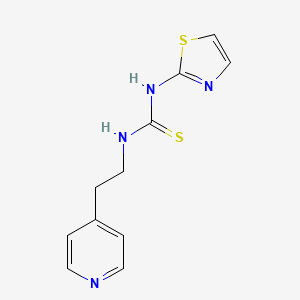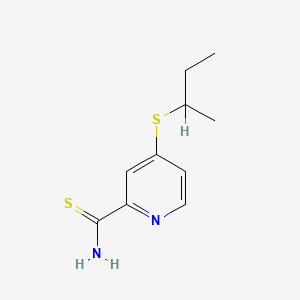
2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- is a chemical compound with the molecular formula C10H14N2S2. It belongs to the class of pyridinecarbothioamides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a pyridine ring, a carbothioamide group, and a 1-methylpropylthio substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- typically involves the reaction of 2-pyridinecarbothioamide with 1-methylpropylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form complexes with metal ions, which can exhibit cytotoxic properties against cancer cells.
Materials Science: The compound is used in the synthesis of metal-organic frameworks and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form coordination complexes with metal ions, which can interfere with cellular processes and exhibit cytotoxic effects. Additionally, its interaction with proteins and nucleic acids can disrupt their normal functions, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarbothioamide: Lacks the 1-methylpropylthio substituent, which may result in different chemical and biological properties.
4-Methyl-2-pyridinecarbothioamide: Contains a methyl group instead of the 1-methylpropylthio group, leading to variations in reactivity and applications.
Uniqueness
2-Pyridinecarbothioamide, 4-((1-methylpropyl)thio)- is unique due to the presence of the 1-methylpropylthio substituent, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its ability to form stable complexes with metal ions and interact with biological macromolecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
186044-61-1 |
|---|---|
Fórmula molecular |
C10H14N2S2 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
4-butan-2-ylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-3-7(2)14-8-4-5-12-9(6-8)10(11)13/h4-7H,3H2,1-2H3,(H2,11,13) |
Clave InChI |
ODEYVYUWFKWGQH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SC1=CC(=NC=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


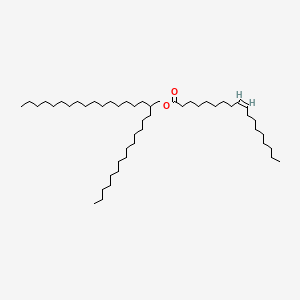
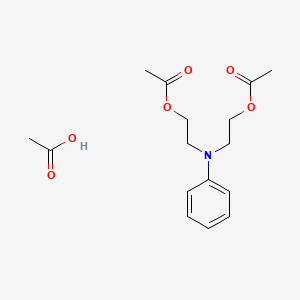
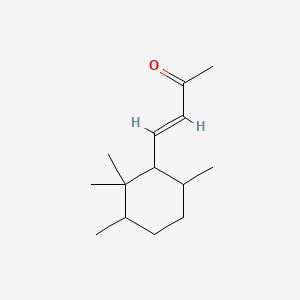
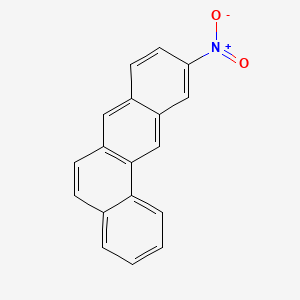
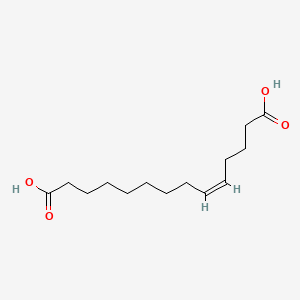

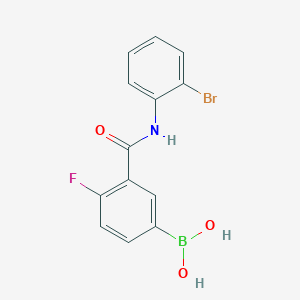
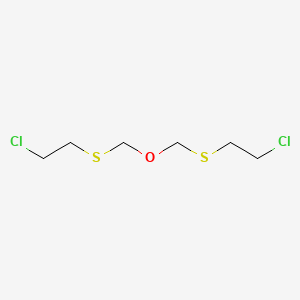
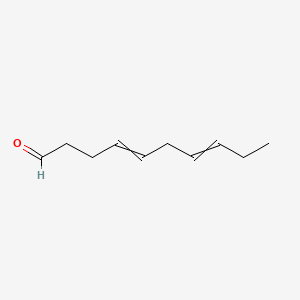
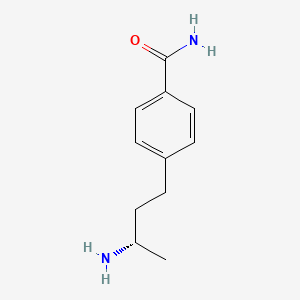
![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
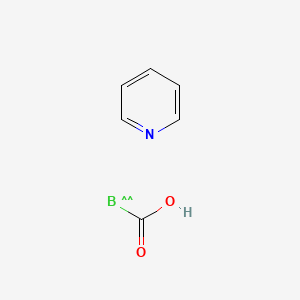
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
